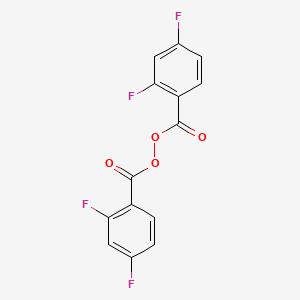

Bis(2,4-difluorobenzoyl) Peroxide

Description

Bis(2,4-difluorobenzoyl) peroxide is a halogenated organic peroxide with the molecular formula C₁₄H₆F₄O₄, derived from benzoyl peroxide (BPO) by substituting hydrogen atoms at the 2- and 4-positions of the benzoyl rings with fluorine. This substitution enhances its thermal stability and alters its reactivity compared to non-fluorinated analogs. It is primarily used as a radical initiator in polymerization processes, particularly in high-temperature industrial applications where controlled decomposition kinetics are critical.

Properties

Molecular Formula |

C14H6F4O4 |

|---|---|

Molecular Weight |

314.19 g/mol |

IUPAC Name |

(2,4-difluorobenzoyl) 2,4-difluorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6F4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H |

InChI Key |

WXLNHGQOHCDVKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)OOC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Method B: Use of Sodium Peroxide in Aprotic Solvent

An alternative method uses sodium peroxide as the peroxide source in an aprotic solvent such as carbon tetrachloride or dichloromethane.

- Suspend sodium peroxide in dry dichloromethane under inert atmosphere.

- Add 2,4-difluorobenzoyl chloride dropwise at 0–10°C.

- Stir the mixture for several hours to allow complete reaction.

- Filter off any solids and evaporate the solvent under reduced pressure.

- Purify the crude product by recrystallization.

- Avoids aqueous conditions, reducing hydrolysis

- Potentially higher purity product

- Sodium peroxide is highly reactive and must be handled carefully

- Requires dry, inert atmosphere conditions

Reaction Parameters and Yield Data

The following table summarizes typical reaction parameters and yields reported in literature and patents for the preparation of Bis(2,4-difluorobenzoyl) peroxide:

| Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogen peroxide/base | Dichloromethane | 0–5 | 3–6 | 70–85 | Requires careful pH and temp control |

| Sodium peroxide | Dichloromethane | 0–10 | 4–8 | 75–90 | Dry conditions, inert atmosphere required |

| Sodium peroxide | Carbon tetrachloride | 0–10 | 5–7 | 80–88 | Avoids hydrolysis, high purity possible |

Comparative Analysis of Preparation Methods

| Aspect | Hydrogen Peroxide Method | Sodium Peroxide Method |

|---|---|---|

| Reaction Medium | Aqueous/organic biphasic | Aprotic organic solvent |

| Ease of Handling | Easier, but requires pH control | More reactive reagents, requires inert atmosphere |

| Purity of Product | Moderate to high | Generally higher |

| Yield Range | 70–85% | 75–90% |

| Safety Concerns | Moderate, risk of peroxide decomposition | Higher, sodium peroxide is reactive |

Research and Patent Insights

While direct literature on this compound is limited, related patents and research on fluorinated benzoyl peroxides and similar compounds provide insight into synthetic strategies. For example, the use of carbon tetrachloride as a solvent and benzoyl peroxide as an initiator in related fluorinated aromatic compounds has been documented with yields up to 89% under controlled chlorination and radical conditions. Additionally, patents on fluconazole synthesis involving 2,4-difluorophenyl derivatives highlight the importance of halogenated intermediates and controlled conditions for high-purity product formation.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-difluorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various chemical reactions, including:

Polymerization: Initiating the polymerization of monomers to form polymers.

Cross-linking: Forming cross-links between polymer chains to enhance the mechanical properties of the material.

Oxidation: Acting as an oxidizing agent in certain chemical reactions.

Common Reagents and Conditions

The decomposition of this compound is typically induced by heat or light. Common reagents used in conjunction with this compound include:

Monomers: Such as styrene, methyl methacrylate, and vinyl acetate.

Solvents: Such as toluene, benzene, and dichloromethane.

Major Products Formed

The primary products formed from the decomposition of this compound are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.

Scientific Research Applications

Bis(2,4-difluorobenzoyl) Peroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a radical initiator in the synthesis of various polymers and resins.

Biology: Employed in the study of radical-induced biological processes and reactions.

Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.

Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis(2,4-difluorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals are highly reactive and can initiate various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: Fluorine’s high electronegativity increases the stability of the peroxide bond compared to BPO, reducing spontaneous decomposition risks.

- Reactivity : Fluorinated peroxides decompose at higher temperatures than BPO, making them suitable for high-temperature polymerizations. DCBP, with chlorine substituents, may exhibit intermediate reactivity .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Bis(2,4-difluorobenzoyl) Peroxide in synthetic mixtures or degradation studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is a primary method, adapted from protocols used for benzoyl peroxide quantification in wheat flour . Key steps include:

- Column selection: Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) adjusted to pH 3.0 with phosphoric acid.

- Validation: Establish calibration curves (1–100 µg/mL) and determine limits of detection (LOD) and quantification (LOQ).

- Degradation monitoring: Couple with mass spectrometry (LC-MS) to identify byproducts like 2,4-difluorobenzoic acid.

Q. How should this compound be stored to minimize decomposition and ensure laboratory safety?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C, with desiccants to prevent moisture absorption. Label containers with dates of receipt, opening, and peroxide testing (required every 3 months post-opening) . Stability studies suggest thermal decomposition above 40°C; avoid prolonged exposure to room temperature .

Q. What critical parameters influence the synthesis yield of this compound?

- Methodological Answer : Optimize via:

- Stoichiometry : Use a 1:2 molar ratio of 2,4-difluorobenzoyl chloride to hydrogen peroxide under anhydrous conditions.

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane improves solubility.

- Temperature control : Maintain 0–5°C during the reaction to suppress side reactions.

- Purification : Recrystallize from ethanol/water (80:20) to achieve >95% purity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Implement:

- Engineering controls : Use fume hoods for all procedures.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency measures : For spills, neutralize with sodium bicarbonate and absorb with inert material. For skin contact, rinse with water for 15 minutes and seek medical evaluation .

Q. How can peroxide formation and degradation be monitored experimentally?

- Methodological Answer : Employ iodometric titration for peroxide quantification:

- Dissolve 0.1 g of sample in glacial acetic acid.

- Add excess potassium iodide (KI) and titrate liberated iodine with 0.1 M sodium thiosulfate.

- Calculate active oxygen content using . Validate with parallel HPLC analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in radical-mediated polymerizations?

- Methodological Answer : Use Gaussian or COMSOL Multiphysics to model:

- Bond dissociation energies (BDEs) : Compare O-O bond cleavage energetics with non-fluorinated analogs.

- Radical stabilization : Analyze substituent effects (e.g., fluorine’s electron-withdrawing nature) on radical lifetimes.

- Kinetic parameters : Simulate initiation rates in styrene polymerization using transition-state theory .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Apply a factorial design (2^k model) to isolate variables:

- Factors : Temperature (40–80°C), solvent polarity (hexane vs. DMF), and catalyst presence.

- Response metrics : Decomposition rate (via HPLC) and peroxide content (iodometric titration).

- Statistical analysis : Use ANOVA to identify significant interactions and derive Arrhenius parameters .

Q. How does fluorine substitution at the 2,4-positions alter the oxidative potency of this compound compared to benzoyl peroxide?

- Methodological Answer : Conduct comparative studies:

- Electrochemical analysis : Measure oxidation potentials via cyclic voltammetry (e.g., Ag/AgCl reference electrode).

- Radical trapping : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify radical generation efficiency.

- Computational validation : Compare frontier molecular orbitals (HOMO/LUMO) using DFT .

Q. What mechanistic insights explain the antimicrobial activity of this compound against Gram-positive bacteria?

- Methodological Answer : Investigate via:

- Reactive oxygen species (ROS) assays : Quantify hydroxyl radicals (•OH) using fluorescent probes (e.g., terephthalic acid).

- Membrane disruption studies : Use SYTOX Green to assess bacterial membrane permeability post-exposure.

- Gene expression profiling : Apply RNA-seq to identify oxidative stress-response pathways in Staphylococcus aureus .

Q. How can factorial design optimize this compound-initiated copolymerization of styrene and acrylates?

- Methodological Answer : Design a 3-factor experiment:

- Variables : Initiator concentration (0.1–1.0 wt%), monomer ratio (styrene:acrylate = 1:1 to 4:1), and temperature (60–100°C).

- Responses : Molecular weight (GPC), polydispersity index (PDI), and conversion (NMR).

- Optimization : Use response surface methodology (RSM) to maximize molecular weight while minimizing PDI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.